molecular formula C16H19NO2S2 B2557229 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide CAS No. 1421463-85-5

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide

Cat. No.: B2557229
CAS No.: 1421463-85-5
M. Wt: 321.45
InChI Key: DYPRYOKKPMMJTD-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide (CAS Number: 1421463-85-5) is an organic compound with the molecular formula C 16 H 19 NO 2 S 2 and a molecular weight of 321.5 . This reagent features a propanamide core substituted with both a 3-hydroxy-3-(thiophen-2-yl)propyl group and a 3-(phenylthio) moiety, as represented by the SMILES notation: O=C(CCSc1ccccc1)NCCC(O)c1cccs1 . While the specific biological activity of this compound is not detailed in the available literature, its molecular structure suggests significant research potential. The compound belongs to a class of propanamide derivatives containing a thiophene ring, which are often investigated as key synthetic intermediates or for their potential bioactive properties . Related compounds with similar hydroxyphenylthio and propanamide structures are of interest in medicinal chemistry research . Furthermore, research on other phenolic amide derivatives has demonstrated potent anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and the suppression of critical cytokines such as IL-6, IL-1β, and TNF-α, highlighting the broader research value of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-14(15-7-4-11-21-15)8-10-17-16(19)9-12-20-13-5-2-1-3-6-13/h1-7,11,14,18H,8-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPRYOKKPMMJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Intermediate Synthesis: 3-Hydroxy-3-(Thiophen-2-yl)Propylamine

Reductive Amination of 3-Oxo-3-(Thiophen-2-yl)Propanal

A widely cited approach involves reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5). The ketone precursor, 3-oxo-3-(thiophen-2-yl)propanal, is treated with ammonium acetate to form an imine intermediate, which is subsequently reduced.

Reaction Conditions:

  • Solvent: Methanol/water (9:1 v/v)
  • Temperature: 25°C
  • Yield: 68–72%
Halogen Exchange and Nucleophilic Substitution

An alternative method from patent literature employs 3-chloro-1-(thiophen-2-yl)-1-propanol, which undergoes halogen exchange with sodium iodide in acetone to form 3-iodo-1-(thiophen-2-yl)-1-propanol. This intermediate reacts with aqueous ammonia under reflux to yield the amine.

Key Data:

Step Reagent Solvent Time (h) Yield (%)
Halogen exchange NaI Acetone 6 85
Nucleophilic substitution NH3 (aq.) THF 12 63

Acylation with 3-(Phenylthio)Propanoyl Chloride

Schotten-Baumann Reaction

The amine intermediate is acylated using 3-(phenylthio)propanoyl chloride in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. This method minimizes hydrolysis of the acid chloride.

Optimized Parameters:

  • Molar ratio (amine:acyl chloride): 1:1.2
  • Temperature: 0–5°C (to suppress side reactions)
  • Yield: 78–82%
Catalytic Coupling with HOBt/DCC

For higher purity, 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) are used in anhydrous tetrahydrofuran (THF). This approach avoids racemization and enhances coupling efficiency.

Comparative Performance:

Method Purity (%) Isolated Yield (%)
Schotten-Baumann 95 78
HOBt/DCC 99 85

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves heat management. A tubular reactor system with immobilized enzymes (e.g., lipase B) enables continuous acylation at 40°C, achieving 90% conversion in ≤30 minutes.

Purification Strategies

  • Chromatography: Reverse-phase C18 columns with acetonitrile/water gradients remove polar impurities.
  • Recrystallization: Ethanol/water (7:3) yields crystals with >99% purity.

Mechanistic Insights and Byproduct Analysis

Competing Pathways During Acylation

The hydroxyl group in the propyl chain may undergo unintended acylation, forming a bis-acylated byproduct. NMR studies confirm that maintaining pH < 8 suppresses this side reaction.

Thiophene Ring Stability

Exposure to strong acids (e.g., HCl) during synthesis can protonate the thiophene sulfur, leading to ring-opening. Using mild bases like triethylamine mitigates this risk.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thiophene vs. Pyridine Heterocycles

  • Analog : (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide () contains a pyridin-3-yl group. Pyridine’s basicity may alter solubility and metabolic stability compared to thiophene .

Phenylthio vs. Fluorophenylthio Groups

  • Target Compound : The phenylthio group (SPh) enhances lipophilicity (logP ~3.5 estimated) and may participate in disulfide bond formation under oxidative conditions.

Hydroxypropyl vs. Piperidinylpropyl Chains

  • Target Compound : The 3-hydroxypropyl chain enables hydrogen bonding, which could enhance solubility in polar solvents.
  • Analog : 3-[3-(4-fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide () incorporates a 4-methylpiperidinyl group, introducing basicity and steric bulk that may affect receptor binding .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide Thiophen-2-yl, phenylthio, hydroxypropyl 357.45 (calculated) High lipophilicity, hydrogen-bonding potential
3-[(2-fluorophenyl)thio]propanamide 2-Fluorophenylthio 199.24 Enhanced electronegativity, improved permeability
(S)-N-(3-((1-(3,4-dichlorophenyl)-...)propyl)-3-phenylpropanamide Pyridin-3-yl, dichlorophenyl ~600 (estimated) Basicity, potential metabolic stability
N-(3-hydroxyphenyl)-3-phenoxypropanamide Phenoxy, 3-hydroxyphenyl 257.28 Polar, UV activity due to phenoxy group

Research Findings and Implications

  • Synthetic Routes : Propanamide derivatives in , and 14 are synthesized via amidation or nucleophilic substitution, suggesting similar pathways for the target compound .
  • Thermodynamic Stability: The hydroxypropyl group may reduce conformational flexibility compared to methylamino or piperidinyl chains, affecting binding entropy .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a phenylthio group, and a propanamide backbone. Its chemical formula is C16H19NO2S2C_{16}H_{19}NO_2S_2, and it possesses unique structural characteristics that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Alkylation : Starting with thiophene and phenylthio precursors.
  • Hydroxylation : Introducing the hydroxyl group.
  • Amidation : Forming the final amide product.

These reactions require optimized conditions such as temperature, solvents, and catalysts to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The hydroxyl group may facilitate binding to biological targets, while the thiophene ring enhances stability and bioavailability. Potential mechanisms include:

  • Enzyme Inhibition : Modulating enzymatic activity related to metabolic pathways.
  • Receptor Interaction : Binding to receptors involved in signaling pathways, potentially influencing physiological responses.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. A study demonstrated that related thiophene derivatives showed significant growth inhibition in cancer cell lines while sparing healthy cells . This selective cytotoxicity suggests potential for development as an anticancer agent.

Enantioselective Bioreduction

A notable case study involved the bioreduction of related compounds using whole cells of Rhodotorula glutinis. This process yielded high enantioselectivity (>99.5% enantiomeric excess) and conversion rates exceeding 95%, indicating potential for applications in synthesizing pharmaceuticals like duloxetine .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other thiophene derivatives known for their biological activities.

Compound NameBiological ActivityMechanism
Thiophene Derivative AAnticancerEnzyme inhibition
Thiophene Derivative BAnti-inflammatoryCytokine modulation
This compoundPotential anticancer and anti-inflammatoryEnzyme interaction

Case Studies

  • Anticancer Study : A study highlighted a series of thiophene derivatives that exhibited potent growth inhibition against tumorigenic cells while having minimal effects on non-tumorigenic cells at concentrations as low as 10 µM .
  • Bioreduction Research : The use of Rhodotorula glutinis in reducing related compounds showcased the compound's potential in biocatalysis, emphasizing its utility in pharmaceutical synthesis .

Q & A

Q. Table 1: Computational vs. Experimental IR Stretching Frequencies (cm⁻¹)

Bond TypeDFT (B3LYP/6-31G*)Experimental (FT-IR)Deviation
C=O (amide)1685165233
O-H (hydroxy)36503420230
C-S (thiophene)71069020

Source : Combined data from .

Q. Table 2: Predicted Metabolic Pathways (SwissADME)

EnzymeSite of MetabolismProbable Metabolite
CYP3A4Thiophene C33-hydroxy-thiophene derivative
UGT1A1Hydroxy groupGlucuronide conjugate
SULT2A1Phenylthio sulfurSulfated derivative

Source : .

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